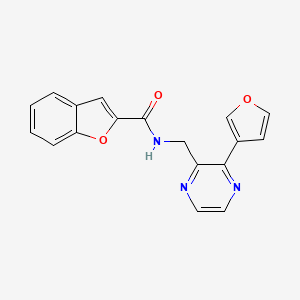

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3/c22-18(16-9-12-3-1-2-4-15(12)24-16)21-10-14-17(20-7-6-19-14)13-5-8-23-11-13/h1-9,11H,10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHPUMHXSXYZNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=NC=CN=C3C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The pyrazine ring can be introduced through a condensation reaction with a suitable amine, followed by the incorporation of the furan ring via a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties.

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in various scientific research fields, particularly in medicinal chemistry, due to its unique structural features and potential biological activities. This article explores its applications, synthesis methods, and biological activities, supported by detailed data tables and case studies.

Structural Features

This compound consists of multiple heterocyclic rings, including:

- Furan ring

- Pyrazine ring

- Benzofuran structure

This combination contributes to its distinct chemical properties and biological activities.

General Synthetic Route

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Coupling | Suzuki-Miyaura reaction |

| 2 | Oxidation | Potassium permanganate (KMnO4) |

| 3 | Reduction | Lithium aluminum hydride (LiAlH4) |

Medicinal Chemistry

This compound is being investigated for its potential as:

- Antimicrobial Agent : Particularly against Mycobacterium tuberculosis, where it may inhibit essential bacterial enzymes, disrupting metabolic pathways.

- Anticancer Activity : Preliminary studies suggest it may exhibit antiproliferative effects on various cancer cell lines.

Recent studies have indicated significant biological activities associated with this compound:

- Antimicrobial Activity : Effective against various bacterial strains.

- Antifungal Activity : Demonstrated effectiveness against Candida albicans.

Case Study: Antimicrobial Properties

In a study evaluating the antimicrobial efficacy of this compound:

| Concentration (µg/mL) | Inhibition Activity |

|---|---|

| 64 | Effective against C. albicans |

Related Compounds

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives also feature a pyrazine ring and have shown significant anti-tubercular activity.

Unique Properties

The unique combination of furan, pyrazine, and benzofuran rings in this compound imparts distinct chemical and biological properties compared to simpler compounds.

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Comparison

Table 2: NMR Chemical Shifts in Key Compounds

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety, a furan-substituted pyrazine, and an amide functional group. The presence of these structural elements suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of similar structural classes exhibit significant antibacterial properties. For instance, compounds with amide functionalities have shown efficacy against resistant bacterial strains by disrupting essential cellular processes .

- Neuroprotective Effects : Compounds structurally related to the target compound have demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. These compounds often act as multitarget-directed ligands (MTDLs), inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in cognitive decline .

- Antioxidant Activity : The ability to scavenge free radicals and reduce oxidative stress has been noted in related compounds. This property is crucial for preventing cellular damage in various diseases, including neurodegenerative disorders .

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter degradation, thereby enhancing cholinergic signaling.

- Metal Chelation : Similar compounds have shown the ability to chelate metal ions, which can reduce oxidative stress and prevent metal-induced toxicity .

Case Studies and Research Findings

Recent research has focused on synthesizing and evaluating the biological activity of various derivatives of this compound. Below are summarized findings from notable studies:

| Compound | Activity | IC50 (μM) | Reference |

|---|---|---|---|

| 5c | AChE Inhibition | 0.38 | |

| 5d | BuChE Inhibition | 0.44 | |

| 5d | Aβ Aggregation Inhibition | 0.74 | |

| CMFP | Antibacterial Activity | Not specified |

These findings suggest that modifications to the core structure can enhance specific biological activities, indicating a promising avenue for drug development.

Q & A

Q. How can researchers optimize the synthetic route for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide to improve yield and purity?

Methodological Answer:

- Start with intermediate synthesis: For example, prepare the pyrazine-furan core via nucleophilic substitution or coupling reactions, as seen in similar compounds involving furan-3-yl and pyrazine derivatives .

- Use column chromatography or recrystallization for purification. Monitor reaction progress via TLC and confirm purity via HPLC (>95% purity criteria, as in ).

- Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products. For instance, adjust equivalents of reagents to reduce unreacted intermediates, as demonstrated in multi-step syntheses for benzofuran derivatives .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the presence of furan (δ 6.5–7.5 ppm for protons) and benzofuran (δ 7.0–8.0 ppm) moieties. Compare with published shifts for analogous structures .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]).

- X-ray Crystallography : For absolute configuration determination, refine data using SHELXL (as in ).

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?

Methodological Answer:

- Assay Validation : Ensure consistency in assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC values may arise from differences in membrane permeability or metabolic stability.

- Metabolite Profiling : Use LC-MS to identify active metabolites or degradation products that might influence bioactivity .

- Docking Studies : Compare binding modes in target proteins (e.g., kinases or GPCRs) using software like AutoDock to explain variations in potency .

Q. What strategies are recommended for studying the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents on the benzofuran (e.g., electron-withdrawing groups) or pyrazine ring (e.g., halogens) to assess impact on activity .

- Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen bonds with the carboxamide group).

- In Silico ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity, guiding prioritization of analogs .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Methodological Answer:

- Single-Crystal Growth : Use slow evaporation in solvents like DMSO/water mixtures.

- SHELX Refinement : Apply SHELXL for structure solution and refinement, focusing on torsional angles of the furan-pyrazine linkage to confirm planarity or flexibility .

- Compare with Computational Models : Overlay X-ray structures with DFT-optimized geometries to validate theoretical predictions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar benzofuran-pyrazine hybrids?

Methodological Answer:

- Reaction Monitoring : Use in-situ FTIR or H NMR to track intermediate formation and identify bottlenecks (e.g., unstable intermediates).

- Reproduce Published Protocols : Test alternative catalysts (e.g., Pd(OAc) vs. PdCl) or solvents (DMF vs. THF) to verify yield reproducibility .

- Statistical Optimization : Apply design-of-experiment (DoE) methods like Taguchi arrays to isolate critical factors (e.g., temperature > solvent polarity) .

Methodological Resources

- Synthetic Protocols : Multi-step synthesis with intermediates characterized via H NMR and TLC (e.g., 85–95% yields for similar compounds) .

- Crystallography Tools : SHELX suite for structure refinement and validation .

- Analytical Validation : HPLC purity data (>95%) and HRMS for molecular confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.